INCB053914: A Technical Whitepaper on its PIM Kinase Selectivity Profile
INCB053914: A Technical Whitepaper on its PIM Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the pan-PIM kinase inhibitor, INCB053914. It details its biochemical potency, kinase selectivity, and the methodologies used for these characterizations. This guide is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Biochemical Potency and Selectivity Profile
INCB053914 is a potent, ATP-competitive inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3). In biochemical assays, it has demonstrated low nanomolar to sub-nanomolar potency against these kinases.
Table 1: Biochemical Potency of INCB053914 against PIM Kinase Isoforms
| Kinase | IC50 (nM) |
| PIM1 | 0.24[1] |
| PIM2 | 30.0[1] |
| PIM3 | 0.12[1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
INCB053914 exhibits a high degree of selectivity for the PIM kinase family. Profiling against a broad panel of over 50 kinases revealed greater than 475-fold selectivity for PIM kinases over other tested kinases.[2][3] The most significant off-target activity was observed against RSK2.
Table 2: Selectivity Profile of INCB053914 against a Representative Kinase
| Kinase | IC50 (µM) |
| RSK2 | 7.1[2][3] |
PIM Kinase Signaling Pathway
PIM kinases are key downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[4][] Once activated, PIM kinases phosphorylate a wide range of substrates involved in critical cellular processes such as cell cycle progression, apoptosis, and protein synthesis.
Experimental Protocols
Biochemical Kinase Assays
The biochemical potency of INCB053914 against PIM kinases was determined using established in vitro kinase assay platforms.
Experimental Workflow: Biochemical Kinase Assay
PIM1 and PIM3 Activity (AlphaScreen® Assay): The activity of INCB053914 against PIM1 and PIM3 kinases was measured using AlphaScreen® assays (PerkinElmer, Inc.). This technology is a bead-based, non-radioactive, homogeneous assay. In the absence of kinase inhibition, a biotinylated peptide substrate is phosphorylated by the PIM kinase. The phosphorylated substrate is then captured by streptavidin-coated donor beads and a phosphospecific antibody conjugated to acceptor beads, bringing the beads into proximity and generating a chemiluminescent signal. The inhibitory effect of INCB053914 is quantified by the reduction in this signal.
PIM2 Activity (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET Assay): A TR-FRET-based assay was utilized to determine the inhibitory activity of INCB053914 against PIM2. This assay measures the phosphorylation of a peptide substrate by the PIM2 enzyme. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and an Alexa Fluor® 647-labeled peptide substrate acts as the acceptor. Phosphorylation of the substrate by PIM2 allows for the binding of the antibody, bringing the donor and acceptor fluorophores close enough for FRET to occur. Inhibition by INCB053914 leads to a decrease in the FRET signal.
Cellular Assay: Western Blot for Phospho-BAD
To confirm the on-target activity of INCB053914 in a cellular context, its ability to inhibit the phosphorylation of a known PIM kinase substrate, BAD (Bcl-2-associated death promoter), was assessed via Western blotting.
Protocol: Western Blot for Phospho-BAD (Ser112)
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Cell Culture and Treatment: Hematologic cancer cell lines (e.g., MOLM-16 or KMS-12-BM) are cultured under standard conditions. Cells are then treated with varying concentrations of INCB053914 or a vehicle control for a specified period.
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Cell Lysis: Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
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Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
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SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
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Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated BAD at serine 112 (pBAD S112). A primary antibody for total BAD and a loading control (e.g., β-actin) are used on separate or stripped blots for normalization.
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Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The signal is then visualized using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or with a digital imaging system.
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Analysis: The intensity of the pBAD band is quantified and normalized to the total BAD and loading control bands to determine the dose-dependent inhibition of BAD phosphorylation by INCB053914. IC50 values for the inhibition of pBAD can then be calculated.[2]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
